(S)-2-(6-Chloro-8-methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol
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Overview
Description
(S)-2-(6-Chloro-8-methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol is a complex organic compound characterized by its unique structure, which includes a chloro and methoxy group attached to a tetrahydropyrido[2,3-b]pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Chloro-8-methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol typically involves multi-step organic reactions. The process often starts with the preparation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the chloro and methoxy substituents. The final step involves the addition of the ethanol group to the structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, often incorporating green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(6-Chloro-8-methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(S)-2-(6-Chloro-8-methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(6-Chloro-8-methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(6-Chloro-8-methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol
- ®-2-(6-Chloro-8-methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol : The enantiomer of the compound, differing in its spatial configuration.
- 2-(6-Chloro-8-methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol : Lacks the stereochemistry specified by the (S)-configuration.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its biological activity and interactions. The presence of both chloro and methoxy groups also contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-[(3S)-6-chloro-8-methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-16-7-4-8(11)14-10-9(7)12-5-6(13-10)2-3-15/h4,6,12,15H,2-3,5H2,1H3,(H,13,14)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZOTZGCCNZELS-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1NCC(N2)CCO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=NC2=C1NC[C@@H](N2)CCO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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